molecular formula C9H16O3 B14466915 Propyl 2-hydroxy-2-methylpent-4-enoate CAS No. 67246-08-6

Propyl 2-hydroxy-2-methylpent-4-enoate

Cat. No.: B14466915
CAS No.: 67246-08-6
M. Wt: 172.22 g/mol
InChI Key: QQDSISLDALTFLM-UHFFFAOYSA-N
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Description

Propyl 2-hydroxy-2-methylpent-4-enoate is an organic compound with a unique structure that includes a hydroxy group, a methyl group, and an alkenyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-hydroxy-2-methylpent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-methylpent-4-enoic acid with propanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-hydroxy-2-methylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The alkenyl group can be reduced to an alkyl group using hydrogenation with a palladium catalyst.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Propyl 2-oxo-2-methylpent-4-enoate.

    Reduction: Propyl 2-hydroxy-2-methylpentane.

    Substitution: Propyl 2-alkoxy-2-methylpent-4-enoate.

Scientific Research Applications

Propyl 2-hydroxy-2-methylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl 2-hydroxy-2-methylpent-4-enoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkenyl group can participate in addition reactions, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Propyl 2-hydroxy-2-methylbutanoate: Similar structure but lacks the alkenyl group.

    Propyl 2-hydroxy-2-methylhex-4-enoate: Similar structure with an extended carbon chain.

Properties

CAS No.

67246-08-6

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

propyl 2-hydroxy-2-methylpent-4-enoate

InChI

InChI=1S/C9H16O3/c1-4-6-9(3,11)8(10)12-7-5-2/h4,11H,1,5-7H2,2-3H3

InChI Key

QQDSISLDALTFLM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)(CC=C)O

Origin of Product

United States

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